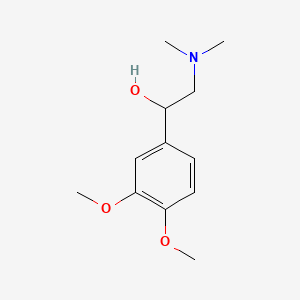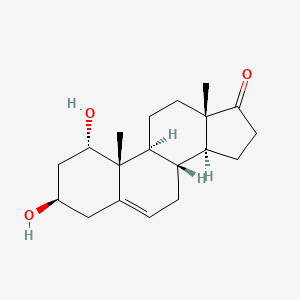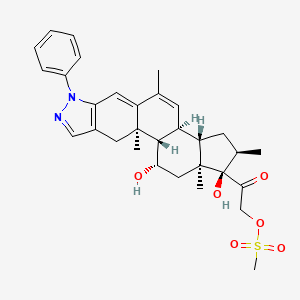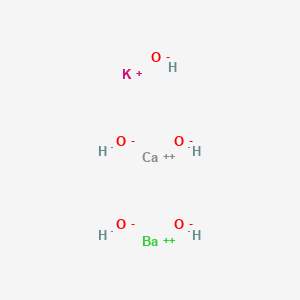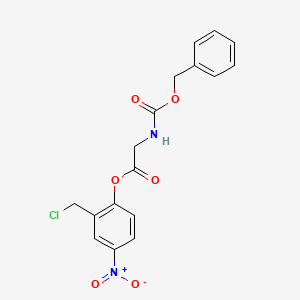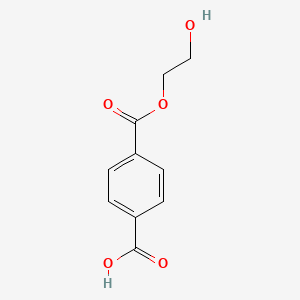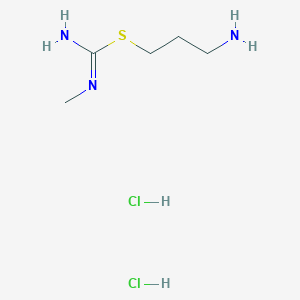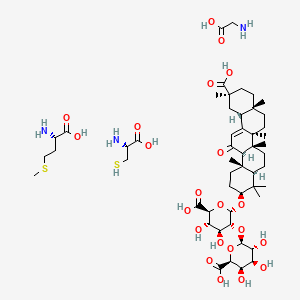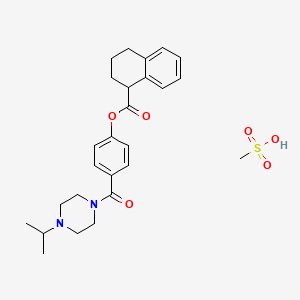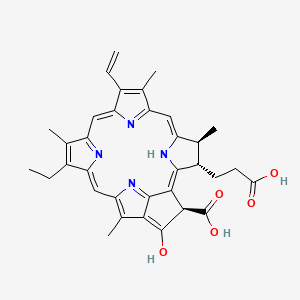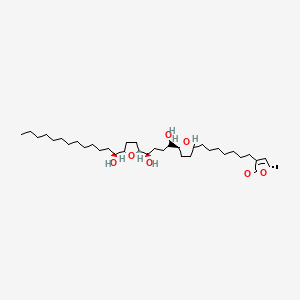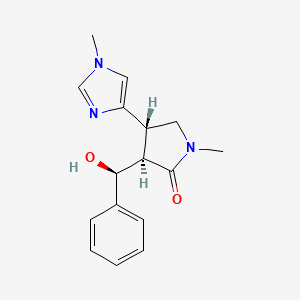
Cynometrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cynometrine is a member of imidazoles.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cynometrine, a γ-lactam based alkaloid found in Cynometra hankei, has been synthesized from 1-methyl-imidazole-4-carboxaldehyde. The key synthesis step involves a regio-, stereo-, and chemoselective 1,3-dipolar cycloaddition of a dithiolane-fused azomethine ylide (Fishwick, Foster, & Carr, 1996).
Biological and Medicinal Applications
Ethnomedicine and Secondary Metabolites :
- The genus Cynometra, including compounds like cynometrine, is recognized for its use in traditional medicine and as a source of secondary metabolites like flavonoids and terpenoids. These compounds have potential health benefits, including antioxidant, antimicrobial, and anti-inflammatory activities (Sabiha et al., 2022).
Chemical Isolation and Identification :
- Alkaloids including cynometrine have been isolated from Cynometra hankei, with their structures elucidated through chemical and spectral data. This research aids in understanding the chemical diversity and potential applications of these compounds (Waterman & Faulkner, 1981).
Impact on Human Health
- While specific studies directly focusing on cynometrine's impact on human health are limited, research on similar compounds in the Cynometra genus indicates potential health benefits. However, further experimental studies are necessary to fully understand and utilize these compounds for pharmaceutical applications (Sabiha et al., 2022).
Propriétés
Nom du produit |
Cynometrine |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1 |
Clé InChI |
UJMVRXMFOYOOMI-NWANDNLSSA-N |
SMILES isomérique |
CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C |
SMILES canonique |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



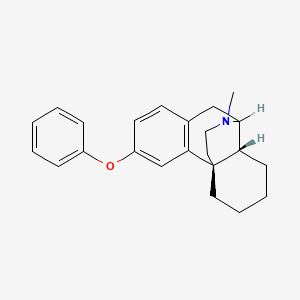
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
